molecular formula C11H8F6O B050168 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 122056-08-0

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No. B050168
CAS RN: 122056-08-0
M. Wt: 270.17 g/mol
InChI Key: RHDPTOIUYREFCO-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, also known as HFP, is a fluorinated alcohol that has gained attention in scientific research due to its unique properties. HFP is a colorless liquid that is soluble in water and organic solvents. It is widely used as a solvent, reagent, and building block in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is based on its ability to interact with ROS and other reactive species. This compound contains a fluorinated alcohol group, which is highly reactive towards ROS and can form stable adducts with them. This interaction leads to the formation of a fluorescent product, which can be detected using various spectroscopic techniques. The fluorescence intensity of this compound is proportional to the concentration of ROS, making it a useful tool for monitoring oxidative stress in biological systems.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect cells from oxidative stress-induced damage by scavenging ROS and inhibiting lipid peroxidation. In vivo studies have shown that this compound can reduce inflammation, improve glucose metabolism, and enhance cognitive function in animal models of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several advantages for lab experiments, including its high solubility in water and organic solvents, low toxicity, and stable fluorescence. However, this compound has some limitations, including its sensitivity to pH and temperature, which can affect its fluorescence intensity. In addition, this compound can react with other nucleophiles, such as thiols and amines, which can interfere with its detection of ROS.

Future Directions

For the study of 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol include the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the development of new fluorescent probes for the detection of other reactive species.

Scientific Research Applications

2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been extensively studied for its potential application in various fields, including materials science, catalysis, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of fluorinated polymers, which exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes, which exhibit high catalytic activity and selectivity in various organic reactions. In biomedical research, this compound has been used as a fluorescent probe for the detection of reactive oxygen species (ROS), which are involved in various physiological and pathological processes.

properties

IUPAC Name

2-(4-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O/c1-2-7-3-5-8(6-4-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDPTOIUYREFCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116352-29-5
Record name Benzenemethanol, 4-ethenyl-α,α-bis(trifluoromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116352-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00382050
Record name 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122056-08-0
Record name 2-(4-Ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer, thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container. The nitrogen-flushed flask was charged with 200 mL anhydrous tetrahydrofuran, 67.5 g (2.77 mol) of magnesium turnings, and a small crystal of iodine. The addition funnel was charged with 500 g (2.73 mol) of freshly distilled 4-bromostyrene. Approximately 10 mL of 4-bromostyrene was added to the flask with vigorous stirring. As soon as the Grignard reaction was started, the flask was charged with an additional 1800 mL of anhydrous tetrahydrofuran. The remainder of the 4-bromostyrene was added dropwise to the stirred reaction at such a rate as to maintain the reaction at a temperature of 40° C. while cooling the flask with an ice/water bath. The addition required 2 hours, after which the cooling bath was removed and the reaction stirred another 1.5 hours. The reaction mixture was then cooled to 0° C. with a dry-ice/acetone bath, and the addition funnel was replaced with a gas inlet tube connected with appropriate back-flow safeguards to a cylinder of hexafluoroacetone. Hexafluoroacetone gas was passed into the reaction mixture over 2 hours while maintaining the reaction temperature below 15° C. with the cooling bath. After the reaction exotherm diminished, the gas addition was stopped. A total of 480 g (2.89 mol) hexafluoroacetone had been added. The cooling bath was removed and the reaction stirred overnight. The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid was added dropwise with stirring over 1 hour. The organic layer was separated and the aqueous layer extracted with three 300 mL portions of diethyl ether. The combined organic layers were washed with three 300 mL portions of brine, dried over sodium sulfate, filtered, and evaporated on the rotary evaporator. The residue was distilled under vacuum collecting fractions 58-78° C. at a vacuum of 800-300 mTorr. A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF) was obtained.
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Synthesis routes and methods II

Procedure details

The title compound was prepared by a modification of the procedure of Przybilla, described in German Patent No. DE4207261A1 (Sep. 9, 1993), herein incorporated by reference. The (4-vinylphenyl)magnesium bromide solution of Example 1 was cooled to −40 to −30° C. using a dry ice/acetone bath. Subsequently, hexafluoroacetone was introduced below the surface until an excess was achieved (weight added 62 g, 373.45 mmol). The reaction mixture was stirred in the cooling bath for 15 min, then placed in an ice-bath for an additional 15 min, and finally poured into cold 1N H2SO4 (1000 mL). The aqueous solution was extracted with ether, and the combined extracts were washed with brine, dried (Na2SO4), and concentrated to provide 101.60 g of a pale yellow oil. This material was purified by vacuum distillation to provide 52.43 g (73%) of a colorless oil: bp 55-6° C. (1.3 mm); 1H NMR (CDCl3) δ 7.69 (d, 2ArH), 7.50 (d, 2ArH), 6.75 (dd, CH═), 5.84 (dd, ═CHH), 5.36 (dd, ═CHH), 3.73 (s, OH),+9% THF.
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